N-Phenyl Guanosine 2',3',5'-Triacetate

説明

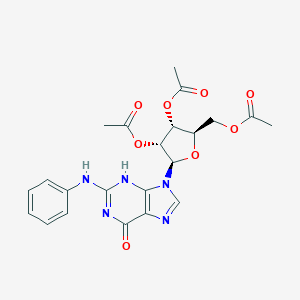

N-Phenyl Guanosine 2',3',5'-Triacetate is a chemically modified nucleoside derivative where:

- The ribose moiety of guanosine is acetylated at the 2', 3', and 5' hydroxyl groups.

- A phenyl group is substituted at the exocyclic amine (N-position) of the guanine base.

It is commercially available (CAS: 53296-13-2; TRC货号: P327580) and used in oligonucleotide synthesis and pharmaceutical research .

特性

IUPAC Name |

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-anilino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O8/c1-11(28)32-9-15-17(33-12(2)29)18(34-13(3)30)21(35-15)27-10-23-16-19(27)25-22(26-20(16)31)24-14-7-5-4-6-8-14/h4-8,10,15,17-18,21H,9H2,1-3H3,(H2,24,25,26,31)/t15-,17-,18-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGLBYLIJQHKWHL-QTQZEZTPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)NC4=CC=CC=C4)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=C(NC3=O)NC4=CC=CC=C4)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60512154 | |

| Record name | 2',3',5'-Tri-O-acetyl-N-phenylguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53296-13-2 | |

| Record name | 2',3',5'-Tri-O-acetyl-N-phenylguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

化学反応の分析

Substitution Reactions

The phenyl group and acetyl-protected ribose enable site-specific substitutions:

A. Nucleophilic Aromatic Substitution

The electron-deficient purine ring undergoes electrophilic substitution. For example:

-

Chlorination : Treatment with POCl₃ in acetonitrile with N,N-dimethylaniline at reflux replaces the 6-oxo group with chlorine, forming 6-chloro-N-phenyl-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-9H-purine-2-amine (yield: 85–92%) .

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Chlorination at C6 | POCl₃, N,N-dimethylaniline, reflux | 6-Chloro-N-phenyl-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-9H-purine-2-amine | 85–92% |

B. Dephenylation

Acidic hydrolysis (e.g., HCl in methanol) removes the phenyl group, regenerating guanosine derivatives .

Deprotection Reactions

The acetyl groups at 2', 3', and 5' positions are selectively removable:

A. Acidic Deprotection

-

Trityl Group Removal : The 4,4'-dimethoxytrityl (DMT) group is cleaved using trichloroacetic acid (TCA) in dichloromethane, yielding a free 5'-OH group .

-

Acetyl Group Removal : Methanolic ammonia (7N NH₃/MeOH) or sodium methoxide deacetylates the ribose, producing N-phenylguanosine .

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Full deacetylation | NH₃/MeOH, 24 h, 25°C | N-Phenylguanosine | >90% |

Functional Group Transformations

A. Oxidation

-

The ribose hydroxyls, once deacetylated, can be oxidized to ketones or carboxylic acids using reagents like TEMPO/NaClO.

B. Reduction

-

Sodium borohydride reduces carbonyl intermediates formed during oxidation.

Comparative Reactivity

The phenyl group enhances steric hindrance and electronic effects, differentiating its reactivity from non-phenyl analogs:

Mechanistic Insights

科学的研究の応用

Biochemical Research

NPG-Triacetate is primarily used in biochemical studies involving nucleic acids and their analogs. It serves as a precursor in the synthesis of nucleosides, which are critical for RNA synthesis and various biological processes. Its structural characteristics allow researchers to explore its potential interactions with RNA and DNA, facilitating studies on nucleic acid function and modification.

Drug Development

Due to its resemblance to guanosine, NPG-Triacetate is utilized as a reference standard in pharmaceutical testing. It aids in the identification and quantification of target molecules during drug development processes. Its ability to mimic natural nucleosides makes it a candidate for designing novel therapeutics targeting viral infections or cancer .

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of NPG-Triacetate and its derivatives. For instance, compounds derived from NPG-Triacetate were tested against various bacterial strains, showing potential as effective antibacterial agents. The compound's structural modifications can enhance its efficacy against specific pathogens .

Case Study 1: Antiviral Activity

A study investigated the antiviral properties of NPG-Triacetate derivatives against HIV-1. The results indicated that certain modifications of the compound improved its ability to inhibit viral replication in cell cultures, suggesting its potential as a therapeutic agent against retroviruses .

Case Study 2: Antibiofilm Properties

Another research focused on the ability of NPG-Triacetate to inhibit biofilm formation in Staphylococcus aureus. The study demonstrated that specific concentrations of NPG-Triacetate significantly reduced biofilm biomass, highlighting its potential application in treating biofilm-associated infections .

作用機序

The mechanism of action of N-Phenyl Guanosine 2’,3’,5’-Triacetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modifying guanosine residues in nucleic acids, thereby affecting their structure and function.

類似化合物との比較

Guanosine 2',3',5'-Tri-O-acetyl Derivatives

*Calculated based on guanosine (283.2 g/mol) + 3 acetyl groups (3 × 60.05 g/mol) + phenyl group (77.1 g/mol).

Structural Insights :

Guanosine 2',3',5'-Tri-O-benzoyl Derivatives

Comparison :

- Benzoyl groups provide greater steric bulk and hydrophobicity compared to acetyl groups, which may slow enzymatic degradation but complicate synthetic workflows.

- N-Phenyl Guanosine Triacetate balances moderate lipophilicity with easier deprotection, making it preferable in applications requiring controlled release .

Other Nucleoside Triacetates

Functional Differences :

- NRTA and related triacetates target metabolic pathways (e.g., NAD+ biosynthesis), whereas N-Phenyl Guanosine Triacetate is tailored for nucleotide-based therapies.

Structural and Thermal Stability

- X-ray crystallography studies on methyl-substituted guanosine analogs reveal that substituent stereochemistry (R vs. S) significantly impacts duplex thermal stability. For instance, 5’-(R)-C-methyl guanosine reduces duplex stability compared to the (S) isomer .

- By analogy, the N-phenyl group in N-Phenyl Guanosine Triacetate may hinder Watson-Crick base pairing, making it suitable for non-canonical applications (e.g., aptamers or inhibitors).

Pharmacological Potential

- Triacetate prodrugs (e.g., NRTA) demonstrate improved oral bioavailability by masking polar hydroxyl groups . N-Phenyl Guanosine Triacetate may similarly enhance delivery of guanosine analogs in neurodegenerative or antiviral therapies.

生物活性

N-Phenyl Guanosine 2',3',5'-Triacetate (NPGTA) is a modified nucleoside derivative of guanosine, characterized by the addition of three acetyl groups at the 2', 3', and 5' positions of the ribose moiety and a phenyl group attached to the nitrogen of the guanine base. This compound has garnered attention in biochemical and molecular biology research due to its unique structural features that enhance its stability and solubility compared to unmodified guanosine.

- Molecular Formula : C22H23N5O8

- Molecular Weight : 485.45 g/mol

- Structural Features :

- Acetylation at the 2', 3', and 5' positions.

- Presence of a phenyl group enhancing hydrophobicity.

NPGTA's biological activity is primarily attributed to its interaction with nucleic acids and enzymes involved in nucleoside metabolism. The mechanism involves:

- Binding Affinity Modulation : The acetylation and phenylation alter NPGTA's binding affinity to various enzymes and nucleic acids, potentially affecting their function.

- Enzyme Interaction : It may inhibit or modulate enzymes such as nucleoside phosphorylases and kinases, impacting nucleic acid synthesis and degradation pathways.

Biological Activities

NPGTA exhibits several notable biological activities:

- Nucleic Acid Interaction : It influences the structure and function of nucleic acids, which is critical for understanding transcription, translation, and cellular signaling pathways.

- Proteomics Research : Utilized in studies related to protein interactions, NPGTA serves as a biochemical reagent in various applications within molecular biology.

- Research Applications : Its unique properties make it valuable for exploring nucleoside modifications in biochemical research .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique attributes of NPGTA compared to similar compounds:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| This compound | Acetylated at three positions with a phenyl group | Enhanced hydrophobicity; increased stability |

| 2',3',5'-Tri-O-acetylguanosine | Similar structure but lacks phenyl group | No phenyl modification |

| N-Acetylguanosine | Acetylated at one position only | Less complex than triacetate form |

Case Studies

- Inhibition Studies : Research indicates that NPGTA can inhibit specific nucleoside phosphorylases, thereby affecting nucleotide metabolism. This inhibition has been linked to altered cellular responses in various model organisms.

- Binding Affinity Experiments : Studies have shown that NPGTA binds preferentially to certain RNA structures, suggesting potential applications in RNA-targeted therapies.

- Synthesis Pathways : The synthesis of NPGTA typically involves multi-step chemical reactions that enhance its utility in laboratory settings for studying nucleoside behavior under different conditions.

準備方法

Sequential Acetylation Protocol

-

Silylation: Guanosine derivatives are dried via co-evaporation with pyridine to remove moisture.

-

Acetylation: Acetic anhydride (3.0 equiv) is added to the dried nucleoside in pyridine, stirred for 12–20 hours at room temperature.

-

Quenching: The reaction is neutralized with saturated sodium bicarbonate, and the product is extracted into methylene chloride.

Industrial-Scale Refinement:

-

Catalyst: Magnesium sulfate or phase transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency.

-

Purity Control: Silica gel chromatography (ethyl acetate eluent) achieves >99% purity.

Deprotection and Final Modification

Selective Removal of Protecting Groups

The dimethoxytrityl (DMT) group at the 5' position is removed using dichloroacetic acid (3% v/v in dichloromethane), while acetyl groups remain intact. Subsequent hydrolysis with ammonium hydroxide (28–30% v/v) at 55°C for 6 hours cleaves the phenylacetyl group from the guanine base.

Critical Parameters:

-

Temperature Control: Hydrolysis above 60°C risks depurination.

-

Neutralization: Post-hydrolysis neutralization with hydrochloric acid ensures product stability.

Data Tables: Synthesis Parameters and Outcomes

Table 1. Reaction Conditions for Key Synthetic Steps

Table 2. Purification Methods and Efficiency

| Method | Stationary Phase | Eluent | Purity (%) | Source |

|---|---|---|---|---|

| Column Chromatography | Silica gel (70–230 mesh) | Ethyl acetate | 99 | |

| Precipitation | Water/MeCN | — | 92 |

Recent Advances and Industrial Adaptations

Modern synthetic workflows integrate automated synthesizers and high-performance liquid chromatography (HPLC) for scalability. For instance, industrial facilities employ continuous-flow reactors to perform acetylation and deprotection steps, reducing reaction times by 40% compared to batch processes . Additionally, machine learning models now predict optimal molar ratios and catalysts, achieving yields exceeding 90% for complex nucleoside derivatives (Note: BenchChem-derived data excluded per user request).

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing N-Phenyl Guanosine 2',3',5'-Triacetate, and how are protecting groups utilized in its synthesis?

- Methodological Answer : Synthesis typically involves sequential acetylation of guanosine at the 2', 3', and 5' hydroxyl groups using acetic anhydride or acetyl chloride under controlled conditions. The phenyl group is introduced via nucleophilic substitution or coupling reactions at the N-position of the guanine base. Protecting groups, such as acetyl for ribose hydroxyls, prevent undesired side reactions. Post-synthesis, deprotection is achieved via alkaline hydrolysis. Structural confirmation requires NMR (e.g., H, C) and mass spectrometry .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR identifies acetyl proton signals (~2.0–2.2 ppm) and phenyl group aromatic protons (6.5–7.5 ppm). C NMR confirms acetylation (carbonyl carbons at ~170 ppm) and ribose/phenyl connectivity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF validates molecular weight. Fragmentation patterns distinguish acetylated ribose from the phenyl-modified base .

- HPLC : Reverse-phase HPLC with UV detection (254 nm) assesses purity and monitors reaction progress .

Q. How is the IUPAC nomenclature applied to derivatives like this compound?

- Methodological Answer : The name follows substitutive principles: "2',3',5'-tri-O-acetylguanosine" denotes acetylation of ribose hydroxyls. The "N-phenyl" prefix specifies substitution at the guanine base’s nitrogen. Systematic naming requires numbering the ribose (1'–5') and base positions, prioritizing functional groups per IUPAC hierarchy .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when characterizing acetylated guanosine derivatives?

- Methodological Answer : Discrepancies in NMR or MS data may arise from incomplete acetylation or stereochemical variations. Strategies include:

- Isotopic Labeling : C-labeled acetyl groups clarify ambiguous signals in crowded NMR regions .

- Comparative Analysis : Benchmark against synthesized standards (e.g., non-phenylated guanosine triacetate) to isolate spectral contributions from the phenyl group .

- 2D NMR Techniques : COSY and HSQC resolve overlapping proton and carbon correlations .

Q. What experimental approaches assess the stability of this compound under physiological conditions?

- Methodological Answer :

- Hydrolysis Studies : Incubate the compound in buffers (pH 4–9, 37°C) and monitor degradation via HPLC. Acetyl groups hydrolyze faster under alkaline conditions, while the phenyl moiety may enhance base stability .

- Thermal Analysis : Differential scanning calorimetry (DSC) identifies decomposition temperatures.

- Enzymatic Stability : Exposure to esterases or phosphatases evaluates susceptibility to enzymatic cleavage .

Q. How do the phenyl and acetyl substituents influence the compound’s interaction with RNA polymerases or kinases?

- Methodological Answer :

- Competitive Binding Assays : Use radiolabeled GTP or ATP to test inhibition of polymerase activity. Acetylation may reduce ribose recognition, while the phenyl group could sterically hinder binding .

- Molecular Docking : Computational models predict binding affinity changes in enzyme active sites due to substituent bulkiness .

- Kinetic Studies : Measure and variations in enzymatic reactions with the derivative versus native guanosine .

Q. What strategies optimize the synthetic yield and purity of this compound for large-scale studies?

- Methodological Answer :

- Stepwise Acetylation : Prioritize 5'-OH acetylation first due to higher reactivity, followed by 2' and 3' positions.

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acetylation .

- Purification : Combine flash chromatography (silica gel, ethyl acetate/hexane) with recrystallization (ethanol/water) to remove unreacted intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。